ミトラフィリン

概要

説明

科学的研究の応用

作用機序

Mitraphylline exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, it inhibits the production of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation .

Safety and Hazards

生化学分析

Biochemical Properties

Mitraphylline interacts with various biomolecules, contributing to its biochemical reactions. It has been found to reduce the production of nitric oxide (NO), IL-8, IL-6, and TNF-α, as well as the expression of inducible nitric oxide synthase (iNOS) in LPS-activated human neutrophils .

Cellular Effects

Mitraphylline has shown significant effects on various types of cells. It has been found to inhibit the growth of SKN-BE (2) neuroblastoma, GAMG glioblastoma, MHH-ES-1 Ewing’s sarcoma, and MT-3 breast cancer cells . Additionally, it has demonstrated neuroprotective effects against Aβ-induced SH-SY5Y cells .

Molecular Mechanism

Mitraphylline exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in human breast cancer, sarcoma, and lymphoblastic leukemia cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, mitraphylline has shown changes over time. For instance, it was found to be stable in simulated gastric fluid but unstable in simulated intestinal fluid

Dosage Effects in Animal Models

The effects of mitraphylline vary with different dosages in animal modelsspeciosa in rats .

Metabolic Pathways

Mitraphylline is involved in various metabolic pathways. It has been found to be metabolically stable in human liver microsomes and S9 fractions

Transport and Distribution

Mitraphylline shows moderate permeability across Caco-2 and MDR-MDCK monolayers with no significant efflux This suggests that it can be transported and distributed within cells and tissues

準備方法

Mitraphylline can be extracted from natural sources such as the leaves of Mitragyna speciosa and the bark of Uncaria tomentosa . The extraction methods typically involve the use of solvents like ethanol and chloroform . Industrial production methods focus on optimizing the yield and purity of the compound through advanced extraction techniques and purification processes .

化学反応の分析

Mitraphylline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .

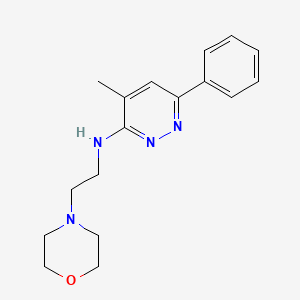

類似化合物との比較

Mitraphylline is unique among oxindole alkaloids due to its specific structural features and biological activities. Similar compounds include:

Mitragynine: Another alkaloid found in Mitragyna speciosa, known for its analgesic and stimulant properties.

7-Hydroxymitragynine: A potent derivative of mitragynine with strong analgesic effects.

Speciociliatine: An alkaloid with mild stimulant effects, also found in Mitragyna speciosa.

Mitraphylline stands out due to its non-narcotic nature and its potential for treating a wide range of diseases without the risk of addiction .

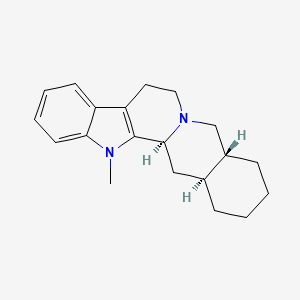

特性

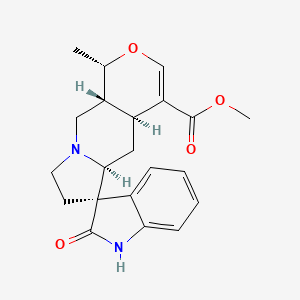

IUPAC Name |

methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-DAFCLMLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198926 | |

| Record name | Mitraphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

509-80-8 | |

| Record name | Mitraphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitraphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitraphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 19α-methyl-2-oxoformosanan-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITRAPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

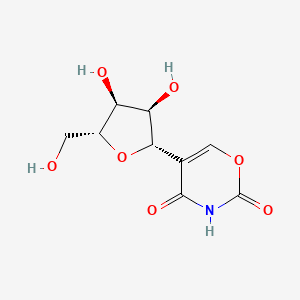

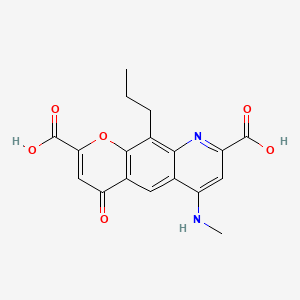

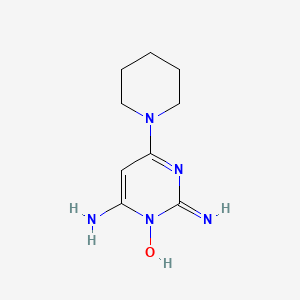

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of mitraphylline?

A1: Mitraphylline has a molecular formula of C21H24O4N2 and a molecular weight of 368.43 g/mol. [, ]

Q2: How is mitraphylline structurally characterized?

A2: Mitraphylline's structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D homonuclear and heteronuclear experiments, and mass spectrometry. [, , ] Additionally, X-ray crystallography has been employed to determine its three-dimensional structure. [] Comparison with its stereoisomer, isomitraphylline, often aids in definitive identification. [, ]

Q3: Does the stereochemistry of mitraphylline impact its properties?

A3: Yes, the stereochemistry of mitraphylline, particularly at the spiro center, significantly influences its biological activity and physicochemical properties. Studies have shown that mitraphylline and its stereoisomer, isomitraphylline, exhibit different pharmacological profiles. [, ] For instance, mitraphylline and isomitraphylline display distinct cytotoxic activities against various cancer cell lines. [, , ]

Q4: How stable is mitraphylline under different conditions?

A4: Mitraphylline exhibits varying stability depending on the environment. Research indicates it is stable in simulated gastric fluid but shows some degradation (13.6%) in simulated intestinal fluid. [] Furthermore, mitraphylline undergoes isomerization in aqueous solutions, with the rate and equilibrium influenced by factors such as pH and temperature. []

Q5: What are the primary biological activities reported for mitraphylline?

A5: Mitraphylline has demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines, including Ewing's sarcoma, breast cancer, and glioma. [, , ] It has also shown anti-inflammatory effects in some studies. [, ]

Q6: What is known about the mechanism of action of mitraphylline's anti-cancer activity?

A6: While the exact mechanism is not fully understood, research suggests that mitraphylline may induce apoptosis in cancer cells. Studies using human lymphoblastic leukemia cells revealed that mitraphylline, along with other oxindole alkaloids, triggered apoptosis even in cells overexpressing anti-apoptotic proteins or arrested in the G0/G1 phase. []

Q7: Does mitraphylline interact with amyloid protein?

A7: Yes, in vitro studies using capillary electrophoresis have demonstrated that mitraphylline binds to amyloid-beta (Aβ1-40) protein, a key component of amyloid plaques found in the brains of Alzheimer's disease patients. [] This finding suggests a potential avenue for further research into mitraphylline's possible role in managing Alzheimer's disease.

Q8: Are there any studies investigating the antioxidant properties of mitraphylline?

A8: Interestingly, purified mitraphylline did not demonstrate significant antioxidant effects in in vivo studies using Caenorhabditis elegans as a model organism. [] This suggests that the antioxidant potential attributed to Uncaria tomentosa, from which mitraphylline is derived, might be due to other constituents present in the plant extract.

Q9: Does mitraphylline interact with drug transporters?

A10: While mitraphylline itself doesn't seem to be a significant substrate for the efflux transporter P-glycoprotein, it has shown inhibitory effects on this transporter in vitro. [] This finding highlights the possibility of drug interactions when mitraphylline is co-administered with medications that are P-glycoprotein substrates.

Q10: What is the safety profile of mitraphylline?

A10: Research on the toxicity and long-term effects of mitraphylline is currently limited. More comprehensive studies are needed to ascertain its safety profile.

Q11: What is the significance of mitraphylline in the chemotaxonomy of Uncaria species?

A12: Mitraphylline, along with other pentacyclic oxindole alkaloids, is considered a valuable chemotaxonomic marker in Uncaria species. [, ] Studies have shown varying concentrations and profiles of these alkaloids in different Uncaria species, highlighting their potential use in species differentiation and classification. [, , ]

Q12: How does the alkaloidal content, specifically mitraphylline, vary in different geographical variants of Mitragyna parvifolia?

A13: Research has shown that the alkaloidal profile, including the presence and concentration of mitraphylline, can vary significantly in Mitragyna parvifolia plants grown from seeds of different geographical origins. [, ] For example, while mitraphylline was found in plants originating from Uttar Pradesh, India, it was absent in plants grown from seeds obtained from Sri Lanka. [] These findings emphasize the impact of environmental and genetic factors on alkaloid biosynthesis in plants.

Q13: What analytical techniques are commonly employed for the quantification of mitraphylline?

A14: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is widely used for quantifying mitraphylline in plant extracts and commercial products. [, , ] Thin-layer chromatography (TLC) is also employed, especially in preliminary analyses and for developing characteristic profiles of alkaloids. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。